3,4-Silol
Description
The term "3,4-Silol" refers to a class of organosilicon compounds characterized by a five-membered silole ring (a heterocycle containing one silicon atom and four carbon atoms) with substituents at the 3- and 4-positions. A representative example is 3,4-dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole (CAS: 934563-17-4, molecular formula: C₂₁H₄₂Si₂), which features hexyl and trimethylsilyl groups at the 3- and 4-positions of the silole core . Silole derivatives are notable for their applications in materials science, including organic electronics and hydrophobization agents, due to their unique electronic properties and silicon-mediated stability .
In industrial contexts, "Silol" also refers to silicone-based products such as Silol® FG, a food-grade lubricant compliant with FDA and H1 standards, and Silol® 350F, a silicone additive for adhesives . This article focuses on the chemical compound this compound (silole derivatives) and its structural and functional analogs.
Properties
Molecular Formula |
C4H5Si |
|---|---|
Molecular Weight |
81.17 g/mol |
InChI |
InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI Key |
ODKRYJCALYTWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[Si]=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. 3,4-Dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole
- Structure : Silole core with hexyl (C₆H₁₃) and trimethylsilyl (Si(CH₃)₃) substituents at positions 3 and 4.
- Applications : Primarily used in organic electronics for its electron-transport properties and stability .
b. Poly[(4,4′-dioctyldithieno[3,2-b:2′,3′-d]silol-2,6-diyl)alt(2,1,3-benzothiadiazole-4,7-diyl)] (Si-PCPDTBT)
- Structure: A low-bandgap polymer incorporating a dithienosilol (fused silole-thiophene) unit.
- Comparison: Electronic Properties: Exhibits enhanced photoconductivity compared to its non-silol analog, PCPDTBT, due to silicon’s electron-deficient nature . Rheological Behavior: Films of Si-PCPDTBT show reduced compressibility at high pressures and conformational reorganization at intermediary pressures, unlike PCPDTBT . Morphology: The addition of stearic acid (SA) stabilizes Si-PCPDTBT at air-water interfaces, reducing aggregation and improving film uniformity .
c. 2,5-Dimethyl-1-phenylsilole
- Structure : Silole with methyl groups at positions 2 and 5 and a phenyl group at position 1.
- Comparison :
- Reactivity : The 2,5-substitution pattern leads to higher ring strain compared to 3,4-substituted siloles, making it more reactive in cycloaddition reactions.
- Applications : Less thermally stable than 3,4-Silol derivatives, limiting its use in high-temperature applications.
2.2. Silicone-Based Industrial Products
a. Silol® FG (Food-Grade Lubricant)
- Composition : Synthetic silicone oil compliant with FDA 21 CFR 178.3570 and InS H1 standards.
- Comparison: Performance: Outperforms conventional PDMS (polydimethylsiloxane) lubricants in residue-free flushing for compressors transitioning to food-grade applications . Safety: Unlike non-food-grade silicones, Silol® FG minimizes contamination risks in food transport and processing .
b. Silol® 350F (Silicone Additive for Adhesives)
- Comparison with PDMS Additives: Viscosity: At 5 pph concentration, Silol® 350F causes the most pronounced viscosity reduction (to <30 Pa·s) in adhesives, whereas PDMS 50 and 500 additives maintain higher viscosities . Thermal Resistance: Comparable to OS 300 additives but inferior to high-molecular-weight PDMS derivatives.
2.3. Hydrophobization Agents
Data Tables
Table 1: Key Properties of Silole Derivatives
Table 2: Performance of Silicone Additives in Adhesives
| Additive | Concentration (pph) | Viscosity (Pa·s) | Thermal Resistance |
|---|---|---|---|
| Silol® 350F | 5.0 | <30 | Moderate |
| PDMS 500 | 5.0 | ~50 | High |
| OS 300 | 5.0 | ~30 | Moderate |
Source:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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